
2-Aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Aminopropan-1-ol; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; propane-1,2-diol” encompasses three distinct chemical entities, each with unique properties and applications. These compounds are:
2-Aminopropan-1-ol: A primary amine and alcohol, commonly used in organic synthesis and as an intermediate in pharmaceuticals.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol:
Propane-1,2-diol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis: Typically synthesized by the reaction of propylene oxide with ammonia.
Reaction Conditions: This reaction is carried out under high pressure and moderate temperatures to yield 2-aminopropan-1-ol.
Industrial Production Methods
Large-scale production: Involves the continuous reaction of propylene oxide with aqueous ammonia in a pressurized reactor.
Synthetic Routes and Reaction Conditions
Synthesis: Produced by the aldol reaction of formaldehyde with isobutyraldehyde, followed by hydrogenation.
Reaction Conditions: The aldol reaction is typically conducted at elevated temperatures with a base catalyst, followed by hydrogenation under high pressure.
Industrial Production Methods
Large-scale production: Utilizes continuous reactors for the aldol condensation and hydrogenation steps, ensuring high yield and purity.
Synthetic Routes and Reaction Conditions
Synthesis: Commonly produced by the hydration of propylene oxide.
Reaction Conditions: This reaction is carried out in the presence of a strong acid or base catalyst at moderate temperatures.
Industrial Production Methods
Large-scale production: Involves the continuous hydration of propylene oxide in a reactor, followed by purification steps to obtain high-purity propane-1,2-diol.
Analyse Des Réactions Chimiques
2-Aminopropan-1-ol
Oxidation: Can be oxidized to form 2-aminopropanal.
Reduction: Reduction of 2-aminopropan-1-ol is less common but can yield various amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions are less common but can yield alcohol derivatives.
Substitution: Undergoes esterification and etherification reactions to form various esters and ethers.
Propane-1,2-diol
Oxidation: Can be oxidized to form lactic acid or pyruvic acid.
Reduction: Reduction reactions are rare but can yield alcohol derivatives.
Substitution: Undergoes nucleophilic substitution to form various ethers and esters.
Applications De Recherche Scientifique
2-Aminopropan-1-ol
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals, including certain antibiotics.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Chemistry: Used in the synthesis of polyesters and polyurethanes.
Biology: Acts as a stabilizer in biological formulations.
Medicine: Employed in drug formulations and as a stabilizer in vaccines.
Industry: Widely used in the production of coatings, adhesives, and lubricants.
Propane-1,2-diol
Chemistry: Used as a solvent and antifreeze agent.
Biology: Acts as a humectant in biological formulations.
Medicine: Utilized in pharmaceuticals as a solvent and preservative.
Industry: Commonly used in food, cosmetics, and personal care products.
Mécanisme D'action
2-Aminopropan-1-ol
Mechanism: Functions as a nucleophile in organic reactions, participating in various substitution and addition reactions.
Molecular Targets: Targets include electrophilic centers in organic molecules.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Mechanism: Acts as a polyol, participating in esterification and etherification reactions.
Molecular Targets: Targets include carboxylic acids and alkyl halides.
Propane-1,2-diol
Mechanism: Functions as a solvent and humectant, interacting with various biological and chemical molecules.
Molecular Targets: Targets include water molecules and hydrophilic compounds.
Comparaison Avec Des Composés Similaires
2-Aminopropan-1-ol
Similar Compounds: Ethanolamine, 2-amino-2-methyl-1-propanol.
Uniqueness: Contains both amine and alcohol functional groups, making it versatile in organic synthesis.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Similar Compounds: Glycerol, pentaerythritol.
Uniqueness: Contains three hydroxyl groups, making it highly reactive in polymerization reactions.
Propane-1,2-diol
Similar Compounds: Ethylene glycol, butane-1,3-diol.
Uniqueness: Non-toxic and widely used in food and pharmaceutical industries as a solvent and humectant.
Propriétés
Formule moléculaire |
C12H31NO6 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
2-aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C3H9NO.C3H8O2/c1-2-6(3-7,4-8)5-9;1-3(4)2-5;1-3(5)2-4/h7-9H,2-5H2,1H3;3,5H,2,4H2,1H3;3-5H,2H2,1H3 |
Clé InChI |
MKZVOAOIODOCTL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(CO)N.CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


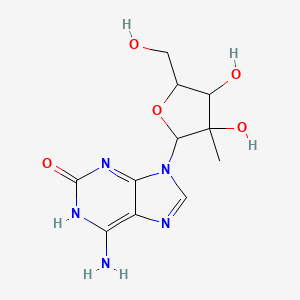
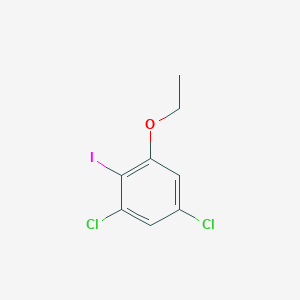
![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)
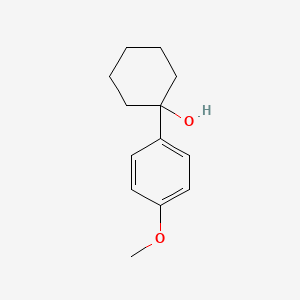


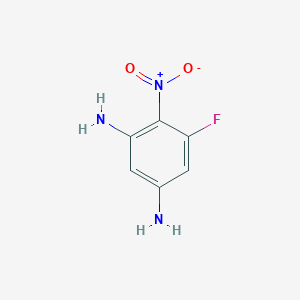

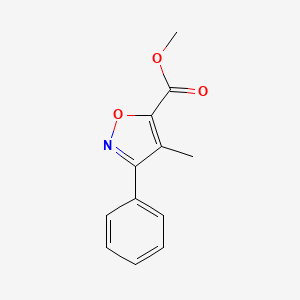


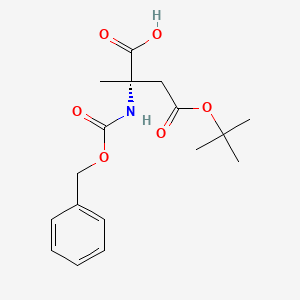

amine](/img/structure/B12098456.png)
